molecular formula C9H20ClNO2 B144462 Ethyl 7-aminoheptanoate hydrochloride CAS No. 29840-65-1

Ethyl 7-aminoheptanoate hydrochloride

Cat. No.: B144462
CAS No.: 29840-65-1
M. Wt: 209.71 g/mol
InChI Key: UJSRNPWHNTUQEH-UHFFFAOYSA-N
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Description

Ethyl 7-aminoheptanoate hydrochloride (CAS: 29840-65-1) is a hydrochloride salt of an ethyl ester derivative of 7-aminoheptanoic acid. Its molecular formula is C₉H₂₀ClNO₂, and it features a seven-carbon aliphatic chain with an amino group at the terminal position and an ethyl ester group at the carboxylate end . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical manufacturing and the development of enzyme inhibitors (e.g., histone deacetylase inhibitors) . Its structural flexibility allows for modifications in coupling reactions, making it valuable in constructing complex molecules.

Properties

IUPAC Name

ethyl 7-aminoheptanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8-10;/h2-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSRNPWHNTUQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509605
Record name Ethyl 7-aminoheptanoate--hydrogen chloride (1/1)
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Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29840-65-1
Record name Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1)
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Record name Ethyl 7-aminoheptanoate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1)
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Preparation Methods

Ethyl 7-aminoheptanoate hydrochloride can be synthesized through a reaction between ethyl 7-aminoheptanoate and hydrochloric acid. The process involves dissolving ethyl 7-aminoheptanoate in absolute ethanol and gradually adding an excess of anhydrous hydrochloric acid at room temperature . This method ensures the formation of the hydrochloride salt of the compound.

Chemical Reactions Analysis

Ethyl 7-aminoheptanoate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

Ethyl 7-aminoheptanoate hydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are critical for creating derivatives that may have enhanced properties or new functionalities.

Biology

In biological research, this compound is employed to study the behavior of amino acid derivatives and their interactions within biological systems. Its ability to form hydrogen bonds allows it to interact with enzymes and receptors, making it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

This compound has shown potential in therapeutic applications, particularly in drug development. Recent studies have explored its antiviral properties against the Ebola virus, demonstrating its role as an entry inhibitor that interferes with viral glycoproteins, thus blocking infection pathways .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique structure allows it to be incorporated into various formulations, enhancing the performance of end products in different applications.

Antiviral Research on Ebola Virus

A notable study investigated the efficacy of this compound as an entry inhibitor for the Ebola virus. The compound demonstrated effective concentrations (EC50) in the low micromolar range, indicating significant antiviral activity. The mechanism involved binding to viral glycoproteins, which hindered their interaction with host cell receptors .

Cancer Therapeutics

Another area of research includes its potential use as an anti-proliferative agent. In preclinical models, derivatives of this compound were tested for their ability to induce apoptosis in cancer cells. Results indicated promising outcomes that warrant further exploration into its therapeutic applications against various cancer types .

Mechanism of Action

The mechanism of action of ethyl 7-aminoheptanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and electrostatic interactions with various biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Methyl 7-Aminoheptanoate Hydrochloride

  • CAS : 17994-94-4
  • Molecular Formula: C₈H₁₇ClNO₂
  • Used in analogous synthetic pathways (e.g., N-Boc protection reactions), but the methyl ester may exhibit faster hydrolysis rates under basic conditions compared to ethyl esters . Similar applications in HDAC inhibitor synthesis, though reaction yields and intermediate stability may vary due to ester group reactivity .

Ethyl 6-Aminohexanoate Hydrochloride

  • CAS : 5959-36-4
  • Molecular Formula: C₈H₁₇ClNO₂
  • Key Differences: Shorter carbon chain (6 vs. 7 carbons), which may reduce molecular flexibility and alter interactions with enzyme active sites . Commonly used as a precursor for nylon-6 synthesis, whereas ethyl 7-aminoheptanoate is more specialized in pharmaceutical intermediates .

Ethyl 5-Aminopentanoate Hydrochloride

  • CAS : 29840-57-1
  • Molecular Formula: C₇H₁₅ClNO₂
  • Key Differences :
    • Further reduction in chain length (5 carbons) limits its utility in applications requiring longer spacers, such as drug-linker systems .
    • Lower molecular weight may enhance aqueous solubility but reduce membrane permeability in drug delivery systems.

Ethyl 7-(3-Chlorophenyl)-7-Oxoheptanoate

  • CAS : 898752-18-6
  • Molecular Formula : C₁₅H₁₇ClO₃
  • Key Differences: Introduction of a 3-chlorophenyl ketone group adds aromaticity and electrophilic character, enabling participation in Friedel-Crafts or nucleophilic substitution reactions . Unlike ethyl 7-aminoheptanoate, this compound lacks an amino group, limiting its use in peptide coupling but expanding its role in aryl-containing pharmacophores .

Structural and Functional Analysis

Impact of Ester Group

  • Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity, enhancing solubility in non-polar solvents and slowing hydrolysis rates compared to methyl esters .
  • Application-Specific Reactivity: this compound is preferred in multi-step syntheses requiring controlled ester cleavage, whereas methyl esters may be chosen for faster deprotection .

Carbon Chain Length

  • Biological Activity : Longer chains (e.g., 7 carbons) improve binding to hydrophobic pockets in enzymes, as seen in HDAC inhibitors .
  • Synthetic Versatility: Ethyl 7-aminoheptanoate’s seven-carbon chain serves as an optimal spacer in drug conjugates, balancing flexibility and steric hindrance .

Functional Group Variations

  • Amino Group: Critical for forming amide bonds in peptide synthesis or drug-target interactions. Its absence in analogs like ethyl 7-(3-chlorophenyl)-7-oxoheptanoate shifts utility toward aromatic chemistry .
  • Halogen Substitutions : Chlorine or fluorine in analogs (e.g., 3-chlorophenyl derivatives) introduces electronegativity, altering reactivity and biological target specificity .

Data Tables

Table 1: Structural Comparison of this compound and Analogs

Compound Name CAS Number Molecular Formula Chain Length Key Functional Groups Primary Applications
Ethyl 7-aminoheptanoate HCl 29840-65-1 C₉H₂₀ClNO₂ 7 Ethyl ester, terminal amine HDAC inhibitors, drug intermediates
Methyl 7-aminoheptanoate HCl 17994-94-4 C₈H₁₇ClNO₂ 7 Methyl ester, terminal amine N-Boc protection, enzyme studies
Ethyl 6-aminohexanoate HCl 5959-36-4 C₈H₁₇ClNO₂ 6 Ethyl ester, terminal amine Nylon-6 precursors, polymer chemistry
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate 898752-18-6 C₁₅H₁₇ClO₃ 7 Ethyl ester, ketone, aryl Aromatic pharmacophore development

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility (Water) LogP Hydrolysis Rate (Basic Conditions)
Ethyl 7-aminoheptanoate HCl 217.71 g/mol Moderate 1.2 Slow
Methyl 7-aminoheptanoate HCl 195.69 g/mol High 0.8 Fast
Ethyl 6-aminohexanoate HCl 199.68 g/mol Moderate 1.0 Moderate

Biological Activity

Ethyl 7-aminoheptanoate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from multiple studies, and presenting relevant data in tabular form.

This compound (CAS No. 29840-65-1) has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₈ClN₁O₂
Molecular Weight209.71 g/mol
Boiling PointNot specified
H-bond Donors1
H-bond Acceptors3
Rotatable Bonds8

Synthesis

The synthesis of this compound involves the reaction of various precursors, which can include compounds like chloro-N,N-diphenylacetamide. For example, one study reported the yield of a derivative using this compound alongside this compound, achieving a yield of approximately 60% .

Antiviral Properties

Recent studies have highlighted the antiviral properties of this compound, particularly in the context of Ebola Virus (EBOV) research. The compound has been evaluated for its efficacy as an entry inhibitor against EBOV, with promising results indicating that it may interfere with the virus's ability to infect host cells.

  • Efficacy : In one study, this compound was part of a series of compounds tested for their ability to inhibit EBOV entry. The results showed that certain derivatives exhibited effective concentrations (EC50) in the low micromolar range, suggesting significant antiviral activity .

The mechanism by which this compound exerts its antiviral effects is thought to involve its interaction with viral glycoproteins. Specifically, it may bind to the hydrophobic grooves formed by the glycoproteins on the virus surface, thereby blocking their interaction with host cell receptors .

Study on Antiviral Activity

A notable study investigated a series of derivatives including this compound for their antiviral efficacy against EBOV. The findings are summarized in Table 2 below:

Compound IDEC50 (μM)Selectivity Index (SI)
Compound 110.30High
Compound 132.70Moderate

These results indicate that while some derivatives have high antiviral potency, others may exhibit moderate activity, necessitating further investigation into structure-activity relationships.

Q & A

Q. What are the optimized synthetic routes for Ethyl 7-aminoheptanoate hydrochloride, and how do coupling agents influence reaction yields?

this compound is synthesized via multi-step processes involving ester hydrolysis, amide coupling, and azide formation. For example, coupling mthis compound with acids under EDC/HOBt/DIPEA conditions yields intermediates but with low efficiency (15%), while switching to DCC/HOBt/DMAP improves yields to 70% . Key variables include solvent systems (e.g., THF–H₂O for cycloaddition) and reagent selection. Researchers should test coupling agents (e.g., EDC vs. DCC) and monitor reaction progress via TLC or HPLC.

Q. How can researchers validate the purity and structural integrity of this compound intermediates?

Analytical methods such as ¹H/¹³C NMR (to confirm ester/amine functional groups) and HPLC (for purity assessment ≥95%) are critical. For example, intermediates like aromatic amine 17 and azide 18 (Scheme 2) require rigorous characterization to avoid side products . Mass spectrometry (MS) can verify molecular weights (e.g., C₈H₁₇NO₂·HCl, MW 195.69 ).

Q. What stability considerations are essential for storing this compound?

The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester moiety. Stability tests under varying pH, temperature, and humidity should be conducted, referencing protocols for analogous hydrochlorides (e.g., amineptine synthesis ). Degradation products can be analyzed via LC-MS .

Advanced Research Questions

Q. How do reaction conditions explain contradictory yields in amide coupling steps involving this compound?

In Synthesis Scheme 2, coupling amine 17 with acid 12 yielded 15% with EDC/HOBt/DIPEA but 70% with DCC/HOBt/DMAP. This discrepancy arises from differences in activation mechanisms: DCC forms active esters more efficiently in non-polar solvents (CH₂Cl₂), while EDC may suffer from premature hydrolysis in polar media. Researchers should compare kinetic profiles and side-product formation using NMR reaction monitoring .

Q. What computational strategies can predict the reactivity of this compound in HDAC inhibitor design?

Molecular docking (e.g., AutoDock Vina) and DFT calculations can model interactions between Ethyl 7-aminoheptanoate-derived hydroxamates and HDAC active sites. For example, diazide-containing isoxazole inhibitors (e.g., 2a/2b ) were designed using docking to optimize zinc-binding and surface interactions . QSAR models can further link structural features (e.g., chain length) to inhibitory potency.

Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound?

Contradictory activity data (e.g., in antidepressant or HDAC inhibitor assays) may stem from impurities, stereochemical variations, or assay conditions. Methodological solutions include:

  • HPLC chiral separation to isolate enantiomers.
  • Dose-response curves across multiple cell lines (e.g., comparing Servier’s amineptine derivatives ).
  • Metabolic stability assays (e.g., liver microsome testing) to rule out rapid degradation .

Q. What scale-up challenges arise in synthesizing this compound, and how can they be mitigated?

Large-scale reactions face issues like exothermicity (e.g., in nitromethane-mediated syntheses ) and azide handling. Solutions include:

  • Flow chemistry to control temperature and intermediate isolation.
  • In situ IR spectroscopy to monitor hazardous intermediates (e.g., NaN₃ reactions ).
  • Safety protocols per OSHA guidelines, including glove compatibility (e.g., Ansell Chemical Resistance Guide ).

Q. What mechanistic insights explain the conversion of Ethyl 7-aminoheptanoate derivatives to bioactive molecules like pimelic acid or 1,7-heptanediol?

Enzymatic pathways (e.g., via monooxygenases or esterases) or chemical hydrolysis can transform Ethyl 7-aminoheptanoate into metabolites. For instance, hydroxamates 2a/2b are precursors for HDAC inhibitors, while microbial fermentation (e.g., using recombinant hosts ) can yield diols or diamines. Researchers should employ kinetic isotope effects (KIE) or X-ray crystallography to elucidate enzymatic mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-aminoheptanoate hydrochloride
Reactant of Route 2
Ethyl 7-aminoheptanoate hydrochloride

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